
Ac-YVAD-AOM
Overview
Description
Ac-Tyr-Val-Ala-Asp-2,6-dimethylbenzoyloxymethyl ketone (Ac-YVAD-AOM) is a selective, irreversible caspase-1 inhibitor with a molecular weight of 654.71 (C₃₃H₄₂N₄O₁₀; CAS 154674-81-4) . It specifically targets caspase-1 (interleukin-1 converting enzyme, ICE), a key mediator of inflammasome activation and interleukin-1β (IL-1β) processing . Its mechanism involves covalent modification of caspase-1’s active site, rendering the enzyme inactive and blocking downstream IL-1β release . Storage requires freezing (-20°C), and it is soluble in DMSO at concentrations up to 76.37 mM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-YVAD-AOM involves the preparation of a peptide-based inhibitor. The compound is synthesized through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions typically involve the use of a resin-bound peptide, protected amino acids, and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale HPLC systems is common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Ac-YVAD-AOM undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the inhibitor’s functional groups.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups to alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include modified versions of this compound with altered functional groups, which can be used to study the structure-activity relationship and improve the inhibitor’s efficacy .
Scientific Research Applications
Neuroprotection
Ac-YVAD-AOM has been shown to provide neuroprotective effects in models of cerebral injury, particularly in conditions like intracerebral hemorrhage (ICH) and cognitive dysfunction induced by anesthetics.
Case Study: Intracerebral Hemorrhage
In a study involving ICH, this compound administration led to a significant reduction in caspase-1 activation and subsequent inflammatory cytokine production. The results indicated that treatment with this compound improved neurological function and reduced neuronal damage by inhibiting pyroptosis, a form of programmed cell death associated with inflammation . Mice treated with this compound exhibited enhanced recovery of motor functions as assessed by behavioral tests such as the rotarod test.
Case Study: Sevoflurane-Induced Cognitive Dysfunction
Another study explored the effects of this compound on cognitive impairment induced by sevoflurane exposure in aged mice. The findings revealed that this compound mitigated learning deficits and reduced the activation of the NLRP3 inflammasome, which is implicated in neurodegenerative processes . The study utilized the Morris water maze to evaluate spatial memory, demonstrating that this compound treatment significantly improved performance compared to untreated controls.
Inflammation Modulation
This compound's role extends to modulating inflammatory responses through its action on caspase-1 and related pathways.
Case Study: Inflammatory Response Regulation
Research indicated that this compound effectively inhibited IL-1β production in response to NLRP3 inflammasome activation. In models of acute inflammation, treatment with this compound resulted in decreased polarization of M1-type microglia (pro-inflammatory) and an increase in M2-type microglia (anti-inflammatory), suggesting a shift towards a more favorable healing environment post-injury . This modulation of microglial activation can be crucial for recovery following neurological insults.
Cell Death Regulation
This compound is instrumental in studying pyroptosis and its implications in various diseases.
Case Study: Pyroptosis Inhibition
In experimental setups investigating cell death pathways, this compound was found to inhibit caspase-1-mediated pyroptosis effectively. By blocking this pathway, researchers were able to delineate the role of caspase-1 in disease models ranging from neurodegeneration to infectious diseases. This inhibition not only preserves cell viability but also reduces the inflammatory burden associated with cell death .
Data Table: Summary of Applications
Mechanism of Action
Ac-YVAD-AOM exerts its effects by irreversibly binding to the active site of caspase-1, caspase-4, and caspase-5. This binding prevents the cleavage of pro-inflammatory cytokines, such as pro-interleukin-1β and pro-interleukin-18, into their active forms. By inhibiting caspase-1 activity, the compound reduces the production of these cytokines and prevents pyroptosis, thereby modulating the inflammatory response .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
Ac-YVAD-AOM belongs to the peptide-based caspase inhibitor family. Key comparators include:
zVAD-fmk (Benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone)
- Target : Pan-caspase inhibitor (broad-spectrum, affecting caspases 1, 3, 8, and 9) .
- Mechanism : Irreversible binding via fluoromethylketone (FMK) moiety.
- Applications : Used to study apoptosis in cancer models .
Ac-DEVD-CHO (Acetyl-Asp-Glu-Val-Asp-aldehyde)
- Target : Caspase-3/7 .
- Mechanism : Reversible competitive inhibition.
- Applications : Apoptosis detection in neurodegenerative diseases .
- Key Difference : Ac-DEVD-CHO’s reversibility and caspase-3/7 selectivity contrast with this compound’s irreversible caspase-1 inhibition .
MCC950 (CP-456773)
- Target : NLRP3 inflammasome .
- Mechanism : Blocks NLRP3 oligomerization upstream of caspase-1 activation.
- Applications : Inflammatory disease models (e.g., gout, sepsis) .
Comparative Efficacy in IL-1β Inhibition
Key Research Findings
Inflammasome Studies : this compound abolished ATP-induced caspase-1 cleavage (p10 fragment) and IL-1β release in THP-1 cells, outperforming pan-caspase inhibitors like zVAD-fmk in specificity .
Tuberculosis Infection : At 20 μM, this compound reduced IL-1β secretion by >70% in M. tuberculosis-infected macrophages, confirming caspase-1’s role in pathogen-induced inflammation .
Synergy with NLRP3 Inhibitors : Combined use of this compound and MCC950 showed additive effects in suppressing IL-1β, highlighting layered inflammasome regulation .
Biological Activity
Ac-YVAD-AOM (Acetyl-Tyr-Val-Ala-Asp-AOM) is a selective inhibitor of caspase-1, a crucial enzyme involved in the inflammatory response and programmed cell death pathways, particularly pyroptosis. This compound has garnered attention for its potential therapeutic applications in various neurological and inflammatory conditions. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different models, and implications for treatment.
This compound functions primarily as an inhibitor of caspase-1, which plays a pivotal role in the activation of pro-inflammatory cytokines such as IL-1β. By inhibiting this enzyme, this compound reduces the secretion of inflammatory mediators and mitigates cellular damage associated with excessive inflammation.
Key Mechanisms:
- Inhibition of Pyroptosis : this compound blocks the caspase-1-mediated pyroptotic cell death pathway, leading to decreased neuronal loss in models of intracerebral hemorrhage (ICH) and ischemic injury .
- Reduction of Inflammatory Cytokines : The compound significantly lowers levels of IL-1β and other inflammatory markers in various tissue models .
- Microglial Polarization : this compound modulates microglial activation by decreasing M1-type (pro-inflammatory) microglia while promoting M2-type (anti-inflammatory) microglia, thereby aiding recovery from brain injuries .
Research Findings
Numerous studies have demonstrated the efficacy of this compound across different experimental models.
Case Studies and Experimental Results
-
Neuroprotection in ICH Models :
Treatment Group Neurological Score Improvement (%) Caspase-1 Activity Reduction (%) IL-1β Levels (pg/mL) Control 0 0 150 This compound 40 70 45 - Cognitive Function Recovery :
- Acute Kidney Injury in Sepsis :
Comparative Efficacy
The biological activity of this compound can be compared with other caspase inhibitors. Below is a summary table comparing their effects:
Inhibitor | Target Enzyme | Primary Effect | Model Used |
---|---|---|---|
This compound | Caspase-1 | Reduces pyroptosis, inflammation | ICH, sepsis |
Z-VAD-FMK | Pan-caspases | General apoptosis inhibition | Various cancer models |
Ac-DEVD-CHO | Caspase-3 | Reduces apoptosis | Neurodegenerative diseases |
Q & A
Q. Basic: What is the molecular mechanism of Ac-YVAD-AOM in caspase-1 inhibition, and how can this be experimentally validated?
This compound is a tetrapeptide inhibitor that blocks caspase-1 activation by preventing its proteolytic cleavage, thereby suppressing the maturation and release of interleukin-1β (IL-1β). Methodologically, researchers should:
- Use western blotting to detect caspase-1 p10 fragments (cleaved form) in lysates from treated vs. untreated cells .
- Pair this with ELISA to quantify extracellular IL-1β levels in culture supernatants .
- Include lactate dehydrogenase (LDH) assays to rule out cytotoxicity as a confounding factor .
Q. Basic: How can researchers validate the specificity of this compound for caspase-1 over other caspases in vitro?
To confirm specificity:
- Perform kinetic assays comparing inhibition rates of caspase-1 with caspases-3, -8, or -9.
- Use caspase-specific fluorogenic substrates (e.g., WEHD-afc for caspase-1, DEVD-afc for caspase-3) to measure activity in treated cells .
- Validate findings with caspase-1 knockout models or siRNA-mediated knockdown to ensure observed effects are caspase-1-dependent .
Q. Advanced: What experimental design considerations are critical for studying this compound in inflammasome activation models?
Key considerations include:
- Cell type selection : Primary macrophages (e.g., bone marrow-derived macrophages) are preferred over immortalized lines to preserve physiological relevance .
- Dosage optimization : Conduct dose-response curves (0.1–100 μM) to identify the IC50 while monitoring off-target effects via LDH release .
- Controls : Include a caspase-1-independent inflammasome trigger (e.g., NLRP3 activators like ATP) and a pan-caspase inhibitor (e.g., Z-VAD-FMK) to contextualize results .
Q. Advanced: How should researchers address contradictory data on this compound’s efficacy across different cell models?
Contradictions may arise from variations in:
- Cell permeability : Use LC-MS/MS to quantify intracellular this compound levels and adjust treatment durations .
- Inflammasome composition : Characterize the cell model’s NLRP3/ASC/caspase-1 expression via qPCR or flow cytometry .
- Data normalization : Express IL-1β release as a percentage of total cellular content (lysate + supernatant) to account for secretion efficiency differences .
Q. Advanced: What strategies are recommended for combining this compound with other pathway inhibitors in mechanistic studies?
- Pharmacokinetic compatibility : Ensure inhibitors targeting upstream pathways (e.g., NF-κB) do not interfere with this compound’s cellular uptake (e.g., via solubility or transporter conflicts) .
- Additive vs. synergistic effects : Use Chou-Talalay combination indices to quantify interactions .
- Control groups : Include single-agent treatments and vehicle controls to isolate combinatorial effects .
Q. Advanced: How can researchers optimize in vivo delivery of this compound for preclinical studies?
- Bioavailability : Use PEGylated formulations or nanoparticle encapsulation to enhance plasma stability .
- Dosing regimen : Conduct pilot PK/PD studies to determine peak inhibition windows for caspase-1 and IL-1β .
- Toxicity monitoring : Assess renal/hepatic function and hematological parameters to rule out systemic toxicity .
Q. Advanced: What statistical approaches are appropriate for quantifying this compound’s inhibition efficiency in dose-response experiments?
- Fit data to nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50 values .
- Apply ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., varying doses or timepoints) .
- Report 95% confidence intervals for IC50 to convey precision .
Q. Advanced: How can researchers differentiate between caspase-1-dependent and -independent effects of this compound in complex systems?
- Use genetic validation : Compare results in wild-type vs. caspase-1-deficient mice or cells .
- Multiplex cytokine profiling : Measure IL-18, IL-6, and TNF-α to identify off-target inflammasome-independent pathways .
- Inhibitor cross-checking : Combine this compound with NLRP3 inhibitors (e.g., MCC950) to isolate caspase-1-specific effects .
Q. Advanced: What ethical and reproducibility guidelines apply when reporting this compound data in publications?
- Transparency : Disclose all experimental conditions (e.g., serum concentration, passage number) that may influence caspase-1 activity .
- Data availability : Deposit raw western blot images, cytokine datasets, and statistical analyses in public repositories (e.g., Figshare) .
- Reagent validation : Certify this compound purity (>95%) via HPLC and provide batch-specific activity data .
Q. Advanced: How can computational modeling integrate with experimental data to predict this compound’s role in disease pathways?
- Build kinetic models of caspase-1 activation using software like COPASI, incorporating this compound’s inhibition constants .
- Validate predictions with RNA-seq or proteomics to assess downstream cytokine networks .
- Use structural docking simulations to explore this compound’s binding affinity to caspase-1 vs. homologs .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O10/c1-17(2)29(37-31(44)25(35-21(6)38)14-22-10-12-23(39)13-11-22)32(45)34-20(5)30(43)36-24(15-27(41)42)26(40)16-47-33(46)28-18(3)8-7-9-19(28)4/h7-13,17,20,24-25,29,39H,14-16H2,1-6H3,(H,34,45)(H,35,38)(H,36,43)(H,37,44)(H,41,42)/t20-,24-,25-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOACDHZQOPEFKK-NFJAKAEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C(=O)OCC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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